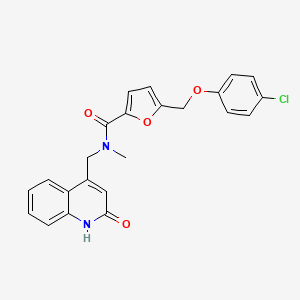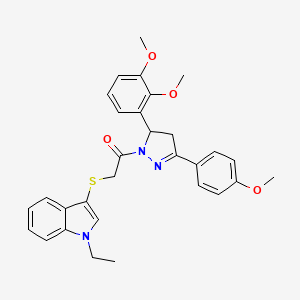
5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile
Overview
Description
5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile: is a complex organic compound with the molecular formula C₁₉H₂₀N₄O It is characterized by the presence of a piperazine ring substituted with a phenyl group, a nicotinonitrile core, and acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate nitrile and aldehyde precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a phenyl-substituted piperazine reacts with the nicotinonitrile core.
Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The phenyl group on the piperazine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe to investigate enzyme activity.
Medicine: In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to receptors or enzymes, potentially modulating their activity. The nicotinonitrile core may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
5-Acetyl-6-methyl-2-(4-ethylpiperazino)nicotinonitrile: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
5-Acetyl-6-methyl-2-(4-benzylpiperazino)nicotinonitrile: Similar structure but with a benzyl group instead of a phenyl group on the piperazine ring.
Uniqueness: The presence of the phenyl group on the piperazine ring in 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the piperazine ring.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-18(15(2)24)12-16(13-20)19(21-14)23-10-8-22(9-11-23)17-6-4-3-5-7-17/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNVPOXWTBBLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320571 | |
| Record name | 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306979-88-4 | |
| Record name | 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)
![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)



![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2555101.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)
